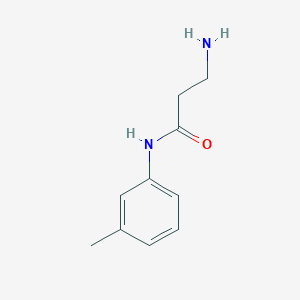

3-Amino-N-(3-methylphenyl)propanamide

Descripción

3-Amino-N-(3-methylphenyl)propanamide is a propanamide derivative with the molecular formula C₁₀H₁₃N₂O (free base) or C₁₀H₁₅ClN₂O in its hydrochloride form (molecular weight: 214.69 g/mol) . Structurally, it features a β-alanine backbone substituted with a 3-methylphenyl group at the amide nitrogen. The compound is classified as an irritant, indicating handling precautions are necessary .

Propiedades

Fórmula molecular |

C10H14N2O |

|---|---|

Peso molecular |

178.23 g/mol |

Nombre IUPAC |

3-amino-N-(3-methylphenyl)propanamide |

InChI |

InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) |

Clave InChI |

LGYCNXKSYZLYBG-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)NC(=O)CCN |

Secuencia |

X |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The comparative analysis focuses on structural analogs with variations in the aromatic substituent or backbone functionalization. Key findings are summarized below:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Key Findings:

Enzyme Substrate Activity (β-Alanyl Aminopeptidase): 3-Amino-N-(4-methylphenyl)propanamide exhibited the lowest enzyme activity (p < 0.05 vs. 3-fluorophenyl and phenyl analogs) in Pseudomonas aeruginosa detection assays. 3-Amino-N-(3-fluorophenyl)propanamide and 3-Amino-N-phenylpropanamide showed statistically equivalent enzyme activity (p = 0.3350). However, the 3-fluorophenyl derivative produced 3-fluoroaniline, which had lower detection limits (LLOD/LLOQ) via HS-SPME-GC-MS compared to aniline from the phenyl analog .

Structural Impact on Bioactivity:

- Substituent Position: The 3-methylphenyl group (meta position) in the target compound contrasts with the 4-methylphenyl (para) analog, which demonstrated reduced enzyme affinity. This suggests para-substitution may sterically hinder enzyme-substrate interactions .

- Electron-Withdrawing Groups: The 3-fluorophenyl derivative’s enhanced detection limits are attributed to fluorine’s electron-withdrawing effect, stabilizing the VOC product (3-fluoroaniline) and improving chromatographic sensitivity .

Antimicrobial Derivatives:

- Compound 7c (thiazol-oxadiazole hybrid) displayed antimicrobial properties, with a melting point of 134–136°C and molecular weight 375 g/mol. Its activity likely stems from the sulfanyl and heterocyclic moieties enhancing membrane penetration .

Pharmaceutical Intermediates: Derivatives like 3-Amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide (CAS: 1156197-42-0) are explored as kinase inhibitors, highlighting the scaffold’s versatility in drug discovery .

Table 2: Physical and Analytical Data

| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) | Purity | Key Analytical Methods |

|---|---|---|---|---|

| 3-Amino-N-(3-methylphenyl)propanamide (HCl) | N/A | 214.69 | N/A | NMR, LCMS |

| 7c | 134–136 | 375 | >95% | IR, NMR, EI-MS |

| 3-Amino-N-(3-fluorophenyl)propanamide | N/A | 196.22 | N/A | HS-SPME-GC-MS |

| 3-Amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide | N/A | 235.31 | 97% | LCMS, NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.